

Application Notes and Protocols for KRH-3955 Studies in Cynomolgus Monkeys

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For Researchers, Scientists, and Drug Development Professionals

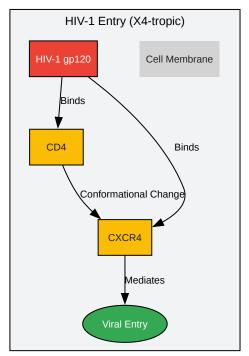
Introduction

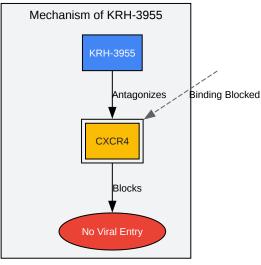
KRH-3955 is a potent and orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] CXCR4, in conjunction with CD4, serves as a major co-receptor for the entry of X4-tropic human immunodeficiency virus type 1 (HIV-1) into host cells.[1] By blocking the interaction between the viral envelope glycoprotein gp120 and CXCR4, KRH-3955 effectively inhibits the replication of X4 HIV-1 strains.[1][2] Preclinical studies have been conducted in various animal models, including cynomolgus monkeys, to evaluate the pharmacokinetics, pharmacodynamics, and safety of KRH-3955. This document provides a detailed summary of the available data and experimental protocols from these studies.

Mechanism of Action: CXCR4 Antagonism

KRH-3955 exerts its anti-HIV-1 activity by selectively binding to the CXCR4 receptor. This binding competitively inhibits the attachment of the HIV-1 gp120 envelope protein to the coreceptor, a critical step in the viral fusion and entry process for X4-tropic viruses. Additionally, **KRH-3955** blocks the binding of the natural ligand for CXCR4, stromal cell-derived factor-1α (SDF-1α), and inhibits subsequent intracellular calcium signaling.[1][2]







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Mechanism of **KRH-3955** Action

Pharmacokinetic Data

Detailed quantitative pharmacokinetic data for **KRH-3955** in cynomolgus monkeys (e.g., Cmax, Tmax, AUC, half-life) are not publicly available in the reviewed literature. However, pharmacokinetic parameters have been determined in rats following a single 10 mg/kg oral or intravenous dose.

Table 1: Pharmacokinetic Parameters of KRH-3955 in Rats



Parameter	Intravenous (10 mg/kg) Oral (10 mg/kg)		
Bioavailability (%)	-	25.6	
Half-life (h)	99.0 ± 13.1	Not Reported	
Clearance (L/h/kg)	3.9 ± 0.07	Not Reported	
Volume of Distribution (L/kg)	374.0 ± 14	Not Reported	
Cmax (ng/mL)	Not Applicable	86.3 ± 23.6	
Tmax (h)	Not Applicable	2.3 ± 1.53	
AUC0-336 (ng·h/mL)	Not Reported	325.0 ± 38	
Data from a study in Sprague- Dawley rats.[3]			

Studies in Cynomolgus Monkeys Pharmacodynamic and Safety Study

A study was conducted to evaluate the long-term effects of a single oral administration of **KRH-3955** on white blood cell (WBC), neutrophil, and lymphocyte counts in normal cynomolgus monkeys.[4]

Table 2: Pharmacodynamic Effects of a Single Oral Dose of **KRH-3955** on Blood Cell Counts in Cynomolgus Monkeys



Dose (mg/kg)	Effect on WBC, Neutrophil, and Lymphocyte Counts	Duration of Effect	
0 (Control)	No significant change	-	
2	Dose-dependent increase	Remained elevated for 15 days	
20	Dose-dependent increase	Remained elevated for 15 days	
200	Dramatic, dose-dependent increase	Remained elevated for 15 days	
Observations made 2 days post-treatment.[4]			

SHIV Infection Model Study

A preliminary study assessed the efficacy of **KRH-3955** in a Simian-Human Immunodeficiency Virus (SHIV-KS661c) infection model in cynomolgus monkeys.[4]

Table 3: Efficacy of a Single Oral Dose of KRH-3955 in SHIV-Infected Cynomolgus Monkeys



Treatment Group	KRH-3955 Dose (mg/kg)	Timing of Administration	Outcome
Group 1	100	~24 hours before virus exposure	Did not prevent infection, but prevented CD4 cell depletion in 3/3 monkeys.
Group 2	100	2 weeks before virus exposure	Did not prevent infection, but rescued CD4 cells in 1/3 monkeys.
Group 3	0 (Control)	-	Not treated with the drug.
SHIV-KS661c was used as the challenge virus.[4]			

Experimental Protocols Single-Dose Toxicity and Pharmacodynamic Study in Cynomolgus Monkeys

Objective: To assess the safety and pharmacodynamic effects of a single oral dose of **KRH-3955**.

Animals: Male and female cynomolgus monkeys.

Groups:

• Group 1: Vehicle control (water)

• Group 2: 2 mg/kg KRH-3955

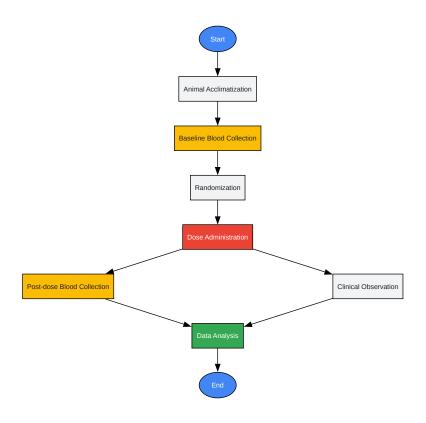
• Group 3: 20 mg/kg KRH-3955



• Group 4: 200 mg/kg KRH-3955

Procedure:

- KRH-3955 is formulated in water.
- The compound is administered as a single dose intragastrically via a nasal feeding tube under anesthesia.
- The tube is flushed with additional water to ensure complete delivery of the dose.
- Animals are observed for general condition, appetite, activity, and body weight for a 15-day period.
- Blood samples are collected at baseline and at specified time points post-dose for complete blood cell counts (CBC), WBC population analysis, and blood chemistry.





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Single-Dose Toxicity and PD Study Workflow

SHIV Infection Efficacy Study in Cynomolgus Monkeys

Objective: To evaluate the prophylactic efficacy of a single oral dose of **KRH-3955** against SHIV infection.

Animals: Nine cynomolgus monkeys.

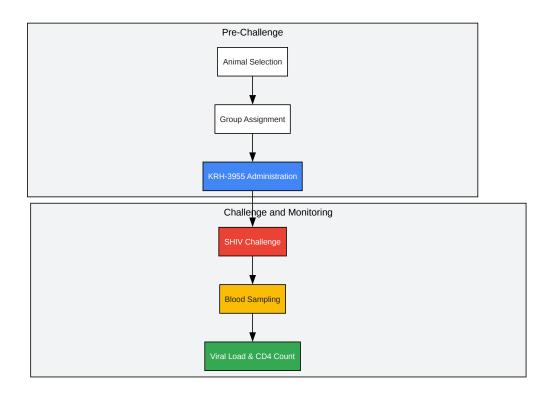
Groups:

- Group 1 (n=3): 100 mg/kg **KRH-3955** administered ~24 hours before viral exposure.
- Group 2 (n=3): 100 mg/kg KRH-3955 administered 2 weeks before viral exposure.
- Group 3 (n=3): Naïve control (no drug treatment).

Procedure:

- KRH-3955 is formulated in water.
- For Groups 1 and 2, a single 100 mg/kg dose is administered intragastrically.
- All animals are challenged with SHIV-KS661c.
- Blood samples are collected at regular intervals to monitor viral load and CD4+ T-cell counts.
- Animals are monitored for clinical signs of disease.





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SHIV Efficacy Study Workflow

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References

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